molecular formula C16H14N2O5 B14386849 2-Ethoxy-N-(4-nitrobenzoyl)benzamide CAS No. 89549-50-8

2-Ethoxy-N-(4-nitrobenzoyl)benzamide

Cat. No.: B14386849
CAS No.: 89549-50-8
M. Wt: 314.29 g/mol
InChI Key: XUHGNRBDASGPDM-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-nitrobenzoyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core, a structure known for its diverse biological activities and significance in pharmaceutical research. Benzamide analogues have been extensively studied as scaffolds for developing novel therapeutic agents, with research indicating potential in areas such as antiprotozoal activity and as inhibitors of specific molecular targets like microRNA-21, which is relevant in oncology research . Furthermore, similar compounds have been investigated for their use as protein degraders (PROTACs) in chemical biology and as cell differentiation inducers . The molecular structure incorporates an ethoxy group and a nitro-substituted benzoyl moiety, which are common functional groups in medicinal chemistry that can influence the compound's electronic properties, binding affinity, and metabolic stability. As a reagent, it can also serve as a valuable synthetic intermediate for the construction of more complex molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89549-50-8

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

2-ethoxy-N-(4-nitrobenzoyl)benzamide

InChI

InChI=1S/C16H14N2O5/c1-2-23-14-6-4-3-5-13(14)16(20)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19,20)

InChI Key

XUHGNRBDASGPDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

2 Ethoxybenzoic Acid:traditional Synthesis Often Involves the Williamson Ether Synthesis Using Salicylic Acid and a Halogenated Ethane in the Presence of a Strong Base, Which May Use Hazardous Solvents. a Greener Approach Could Involve:

Phase-Transfer Catalysis: Utilizing a phase-transfer catalyst can enhance reaction rates and allow the use of more environmentally benign solvent systems, potentially even water, reducing the need for volatile organic compounds (VOCs).

Alternative Ethylating Agents: Replacing hazardous ethylating agents like bromoethane (B45996) or diethyl sulfate (B86663) with greener alternatives such as diethyl carbonate, which is less toxic and has more benign byproducts (ethanol and CO2).

4 Nitrobenzoic Acid:the Conventional Preparation of 4 Nitrobenzoic Acid Involves the Oxidation of 4 Nitrotoluene Using Stoichiometric Amounts of Strong, Often Toxic and Hazardous, Oxidizing Agents Like Potassium Permanganate or Dichromate Salts.orgsyn.orgsustainable Alternatives Focus on Catalytic Aerobic Oxidation:

Biomimetic Catalysis: The use of substituted iron porphyrins as biomimetic catalysts allows for the aerobic oxidation of o-nitrotoluene, which could be adapted for the para-isomer. researchgate.net This method uses molecular oxygen from the air as the primary oxidant in a greener solvent like aqueous ethanol. researchgate.net

Catalytic Air Oxidation: Systems employing catalysts like N-acetoxyphthalimide (NAPI) combined with cobalt and manganese salts can use air as the oxidant to convert nitrotoluenes to their corresponding benzoic acids, significantly improving the environmental profile of the reaction. researchgate.net

Sustainable Amide Bond Formation

The formation of the amide link between 2-ethoxybenzamide (B1671398) (or 2-ethoxybenzoic acid) and 4-nitrobenzoic acid (or its activated derivative) is a critical step where green chemistry principles can be effectively applied. Traditional methods often rely on stoichiometric coupling reagents like carbodiimides (e.g., EDC) or activating agents like thionyl chloride, which generate significant amounts of waste and have poor atom economy. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key area for green chemistry research.

Several innovative and sustainable methods for direct amidation have been developed:

Catalytic Direct Amidation: Boron-based catalysts, such as simple boric acid or various boronic acids, can facilitate the direct condensation of carboxylic acids and amines. sciepub.com The sole byproduct of this reaction is water, representing a significant improvement in atom economy. mdpi.com These reactions can be performed with azeotropic water removal or in the presence of molecular sieves. ucl.ac.uk

Microwave-Assisted Synthesis: The application of microwave irradiation is a well-established green technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. tandfonline.comnih.gov Solvent-free microwave-assisted synthesis of amides has been reported, where carboxylic acids and amines react directly, sometimes with a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), to produce high yields of the desired amide. tandfonline.comnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Similar to microwave technology, ultrasound provides an alternative energy source that can accelerate chemical reactions. nih.govchemmethod.com The phenomenon of acoustic cavitation enhances mass transfer and can lead to higher yields in shorter reaction times, often under milder conditions and sometimes in greener solvents like water or ethanol. nih.govrsc.org

Enzymatic Synthesis: Biocatalysis represents a frontier in green synthesis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the formation of amide bonds under mild conditions. nih.govrsc.org These reactions are typically performed in green solvents, such as cyclopentyl methyl ether, and offer high selectivity and excellent yields without the need for extensive purification. nih.gov

Solvent-Free and Mechanochemical Methods: Eliminating solvents is a primary goal of green chemistry. scispace.com Solvent-free amide synthesis can be achieved by heating the reactants together, often with a catalyst, or through mechanochemistry (ball milling). scispace.comdigitellinc.com Mechanochemical synthesis is a highly efficient method that can produce amides and peptides in minutes at room temperature with minimal waste. digitellinc.com

The table below summarizes and compares potential green synthetic approaches for the final amidation step to form 2-Ethoxy-N-(4-nitrobenzoyl)benzamide against a conventional method.

MethodCatalyst/ReagentSolventEnergy SourceKey AdvantagesByproducts
Conventional CouplingEDC/HOBt (Stoichiometric)DMF, CH2Cl2Conventional HeatingReliable, well-establishedUrea derivative, reagent fragments
Boric Acid CatalysisBoric Acid (Catalytic)Toluene (for azeotropic removal)Conventional HeatingHigh atom economy, cheap catalyst. sciepub.comWater
Microwave-Assisted (Solvent-Free)None or Catalytic CANNoneMicrowave IrradiationRapid reaction times, energy efficient, no solvent waste. tandfonline.comnih.govWater
Ultrasound-AssistedVarious catalystsGreen solvents (e.g., Ethanol)Ultrasonic IrradiationMild conditions, reduced reaction time. nih.govWater
Enzymatic SynthesisLipase (e.g., CALB)Green solvents (e.g., CPME)Mild Heating (e.g., 60°C)High selectivity, biodegradable catalyst, minimal waste. nih.govWater
MechanochemistryCoupling agents (e.g., EDC)NoneMechanical (Ball Mill)Extremely fast, solvent-free, room temperature. digitellinc.comUrea derivative

Mechanistic Considerations in Green Amidation

The mechanisms of these greener approaches differ significantly from traditional methods.

In boric acid-catalyzed amidation , it is proposed that the boric acid reacts with the carboxylic acid (2-ethoxybenzoic acid) to form a mixed anhydride (B1165640) or other activated species in situ. sciepub.com This activated intermediate is then susceptible to nucleophilic attack by the amine (derived from the 4-nitrobenzoyl moiety, likely as 4-nitrobenzamide (B147303) in a related green approach), forming the amide and regenerating the boric acid catalyst. sciepub.com

Microwave and ultrasound-assisted syntheses do not necessarily alter the fundamental reaction mechanism but enhance the reaction kinetics. tandfonline.com Microwaves provide efficient and rapid heating, while ultrasound creates localized high-temperature and high-pressure zones through cavitation, accelerating the reaction rate. tandfonline.comnih.gov

Enzymatic catalysis proceeds via a distinct pathway within the enzyme's active site. For lipases, a serine residue in the active site typically attacks the carbonyl carbon of the carboxylic acid, forming a covalent acyl-enzyme intermediate. This intermediate then reacts with the amine nucleophile to yield the amide product and regenerate the enzyme. nih.gov

By integrating greener synthetic routes for the precursors and employing advanced, sustainable technologies for the final amide bond formation, the synthesis of this compound can be designed to align with the core principles of green chemistry, minimizing environmental impact and maximizing efficiency.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Ethoxy N 4 Nitrobenzoyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data for 2-Ethoxy-N-(4-nitrobenzoyl)benzamide are not present in surveyed scientific literature. Such data would be crucial for the definitive assignment of proton and carbon signals, establishing connectivity between atoms, and understanding the compound's conformational arrangement in solution. Without these experimental findings, a thorough structural elucidation using NMR spectroscopy cannot be provided.

Mass Spectrometry (MS) Techniques for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

There are no published HRMS data for this compound. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Sub-Structural Information

Similarly, tandem mass spectrometry (MS/MS) studies, which would involve the fragmentation of the parent ion to yield information about the compound's substructures, have not been documented. Analysis of these fragmentation pathways would provide valuable evidence to confirm the connectivity of the ethoxy, benzamide (B126), and nitrobenzoyl moieties.

Due to the absence of specific research findings for this compound, the detailed spectroscopic and structural characterization as outlined in the requested article structure cannot be completed at this time.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis of this compound

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

The process would involve growing a single crystal of the compound suitable for diffraction experiments. Upon irradiation with X-rays, the crystal would diffract the beams in a specific pattern, which is dependent on the internal crystal lattice. The analysis of this diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) 98.76
Volume (ų) 1523.4
Z 4
Calculated Density (g/cm³) 1.456

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of isomers of a synthesized compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high-resolution separation and sensitive detection capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. The chromatogram would ideally show a single major peak corresponding to the target compound. The presence of any additional peaks would indicate the presence of impurities, and the area of these peaks relative to the main peak would provide a quantitative measure of the purity. Isomeric impurities, which have the same molecular weight but different structures, could also be separated and quantified with an optimized HPLC method.

Hypothetical HPLC Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~5.8 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. Assuming this compound meets these criteria, GC-MS could be employed for its analysis.

In a GC-MS analysis, the compound would be vaporized and separated on a capillary column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight of the compound and information about its structure from the fragmentation pattern. This technique is highly effective for identifying and quantifying volatile impurities.

Theoretical and Computational Studies of 2 Ethoxy N 4 Nitrobenzoyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric structure, stability, and electronic characteristics that govern its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process seeks the lowest energy conformation on the potential energy surface.

In the case of 2-Ethoxy-N-(4-nitrobenzoyl)benzamide, geometry optimization would reveal the spatial relationship between the two phenyl rings, the planarity of the central amide (-CO-NH-) bridge, and the orientation of the ethoxy and nitro substituents. Studies on similar N-benzoylbenzamide structures indicate that the two aromatic rings are typically not coplanar. semanticscholar.org The dihedral angle between the rings is a critical parameter determined by steric hindrance and electronic interactions. The exploration of the energy landscape involves identifying various stable conformers (local minima) and the transition states that connect them, providing a comprehensive map of the molecule's conformational possibilities.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative Fragment (Based on DFT Calculations) Note: This data is representative of typical benzamide structures and not specific to this compound.

ParameterBond/AngleCalculated Value
Bond LengthC=O (amide)~1.25 Å
Bond LengthC-N (amide)~1.36 Å
Bond AngleO=C-N~122°
Dihedral AnglePhenyl Ring 1 - Amide PlaneVariable (~20-40°)
Dihedral AnglePhenyl Ring 2 - Amide PlaneVariable (~30-50°)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A small gap suggests high reactivity. For this compound, the electron-withdrawing nitro group (-NO2) is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. taylorandfrancis.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. scispace.comchemrxiv.org It is used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netsparkle.pro.br For the target molecule, negative potential is expected around the oxygen atoms of the carbonyl and nitro groups, marking them as sites for interaction with electrophiles. Positive potential would likely be found around the amide N-H proton. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Nitrobenzamide Derivative Note: This data is illustrative and based on general principles for related compounds.

OrbitalEnergy (eV)Implication
HOMO~ -7.0 eVElectron-donating ability
LUMO~ -3.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 3.5 eVIndicator of chemical reactivity and stability

Conformational Analysis and Potential Energy Surface Mapping of this compound

A Potential Energy Surface (PES) map is a graphical representation of the molecule's energy as a function of one or more geometric parameters, such as torsion angles. libretexts.orglibretexts.org By systematically rotating key bonds and calculating the energy at each step, a PES can be generated. chemrxiv.org The "valleys" on this surface correspond to stable, low-energy conformers, while the "peaks" or "saddle points" represent the energy barriers (transition states) between them. libretexts.org For the target molecule, a PES map could be constructed by varying the dihedral angles on either side of the central amide linkage to identify the most energetically favorable orientations of the two substituted phenyl rings.

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Various Solvated Environments

Molecular Dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time in a simulated environment, such as in a solvent like water or ethanol. mdpi.com This technique is valuable for understanding how a molecule's conformation and interactions change in a realistic setting. nih.govnih.gov An MD simulation begins with a defined starting structure (often from DFT optimization) which is placed in a "box" of solvent molecules. The forces on each atom are calculated, and the system evolves over time by solving Newton's equations of motion.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable, plateauing RMSD value suggests that the molecule has reached a stable conformation in the solvent.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility. For this compound, the terminal methyl group of the ethoxy substituent would be expected to show high RMSF.

Simulations in different solvents (e.g., polar protic like water, polar aprotic like DMSO, and non-polar like chloroform) would reveal how solvent interactions influence the molecule's preferred conformation and dynamic behavior.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. diva-portal.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement. Predicted IR spectra for this compound would show characteristic peaks for C=O stretching (amide), N-H stretching, N-O stretching (nitro group), and C-O stretching (ethoxy group). mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Predicted chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them excellent for distinguishing between different isomers or conformers. nih.govnih.govarxiv.org

Table 3: Comparison of Illustrative Calculated vs. Experimental IR Frequencies for a Benzamide Moiety

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
N-H Stretch~34003350 - 3450
C-H Stretch (Aromatic)~30503010 - 3100
C=O Stretch (Amide I)~16701650 - 1690
N-O Stretch (Asymmetric)~15201500 - 1550
N-O Stretch (Symmetric)~13451335 - 1370

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Frameworks for Related Benzamide Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). nih.govarchivepp.com These models are widely used in drug discovery and materials science to predict the activity of new, unsynthesized compounds. nih.govigi-global.com

The process involves several key steps:

Dataset Collection: A set of benzamide derivatives with known experimental data (e.g., inhibitory concentration IC50 for QSAR, or solubility for QSPR) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), or 3D descriptors (e.g., steric parameters). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a selection of the most relevant descriptors to the observed activity or property. archivepp.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). igi-global.comnih.gov

For benzamide derivatives, QSAR studies have successfully modeled activities such as antimicrobial, anti-inflammatory, and anticancer effects, identifying key structural features that enhance potency. nih.govnih.govnih.gov

Table 4: Example of a Generic QSAR Model Equation and its Statistical Validation Parameters

Illustrative QSAR Model
Model EquationpIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Weight)
Correlation Coefficient (R²)> 0.85 (Indicates good fit)
Cross-validated R² (Q²)> 0.60 (Indicates good predictive ability)
External Validation (R²_pred)> 0.70 (Indicates good performance on new data)

Investigation of Biological Activities and Molecular Mechanisms of 2 Ethoxy N 4 Nitrobenzoyl Benzamide in Vitro Focus

In Vitro Assessment of Specific Pharmacological Activities

The in vitro evaluation of a compound's pharmacological activities is a critical first step in the drug discovery process. For 2-Ethoxy-N-(4-nitrobenzoyl)benzamide, this would involve a series of assays to determine its effects on specific biological targets and cellular processes.

Target Identification and Validation Approaches in Relevant Cellular Systems

Identifying the molecular targets of a novel compound is fundamental to understanding its mechanism of action. For a compound like this compound, a variety of target identification and validation strategies could be employed in relevant cellular systems, such as cancer cell lines or cells expressing specific receptors.

One common approach is affinity-based proteomics , where the compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. These captured proteins are then identified using techniques like mass spectrometry.

Another strategy involves computational target prediction . Based on the chemical structure of this compound, algorithms can predict potential protein targets by comparing its features to those of known ligands in extensive databases. These predictions then require experimental validation.

Genetic approaches , such as CRISPR-Cas9 or siRNA screens, can also be utilized. In these methods, genes in a cell line are systematically knocked out or silenced, and the effect on the compound's activity is observed. If the absence of a particular gene product renders the cells resistant to the compound, it suggests that the protein is a likely target.

Validation of these potential targets is then carried out through various in vitro and cell-based assays. For instance, if a specific enzyme is identified as a target, its activity can be measured in the presence and absence of the compound to confirm inhibition or activation. For receptor targets, binding assays using radiolabeled ligands or functional assays measuring downstream signaling events can be performed.

Given the structural motifs present in this compound, potential targets could include enzymes such as kinases, histone deacetylases (HDACs), or cyclooxygenases (COX), as various benzamide (B126) derivatives have been shown to interact with these protein families. nih.gov Additionally, G-protein coupled receptors (GPCRs) are another plausible target class for benzamide-containing molecules.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. mdpi.com To profile the biological activity of this compound, several HTS methodologies could be implemented.

Target-based HTS focuses on a specific, isolated biological target, such as an enzyme or receptor. For example, if a particular kinase were a predicted target, an in vitro kinase assay could be developed in a microplate format. The assay would measure the phosphorylation of a substrate, and the ability of this compound to inhibit this reaction would be quantified. Common detection methods for such assays include fluorescence, luminescence, and absorbance. researchgate.net

Cell-based HTS , on the other hand, assesses the effect of a compound on a cellular process within a living cell. This approach provides a more physiologically relevant context. For instance, a cancer cell line could be used to screen for antiproliferative activity. The cells would be treated with varying concentrations of the compound, and cell viability would be measured using assays like the MTT or CellTiter-Glo assay. Other cell-based HTS assays could be designed to measure specific cellular events, such as apoptosis, cell cycle arrest, or the activation of a particular signaling pathway using reporter gene assays. nih.gov

The choice of HTS methodology would depend on the initial hypotheses about the compound's potential mechanism of action. A broad, phenotypic screen using a panel of different cancer cell lines could be an initial step to identify any general cytotoxic or cytostatic effects, which could then be followed by more targeted assays to elucidate the specific molecular mechanism.

Elucidation of Molecular Mechanisms of Action via Biochemical and Cell-Based Assays

Once a biological activity is identified, the next step is to unravel the precise molecular mechanisms through which the compound exerts its effects. This involves a combination of biochemical and cell-based assays.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

To understand how this compound interacts with its protein target(s) at a molecular level, various biophysical techniques can be employed. These methods provide valuable information about binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time. SPR can provide kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the protein-ligand complex in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the parts of the ligand and the protein that are involved in the interaction. nih.gov

X-ray Crystallography can provide a high-resolution, three-dimensional structure of the protein-ligand complex. This information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design efforts.

These techniques, often used in combination, would provide a comprehensive picture of the interaction between this compound and its putative protein target.

Analysis of Intracellular Signaling Cascades and Gene/Protein Expression Modulation

To understand the downstream cellular consequences of target engagement by this compound, it is essential to analyze its effects on intracellular signaling pathways and the expression of genes and proteins.

Western Blotting is a widely used technique to detect and quantify the levels of specific proteins in cell lysates. For example, if the compound is hypothesized to inhibit a kinase, western blotting can be used to measure the phosphorylation status of its downstream substrates. Similarly, changes in the expression levels of key signaling proteins or markers of apoptosis (e.g., cleaved caspase-3) can be assessed.

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the messenger RNA (mRNA) levels of specific genes. This can reveal whether the compound affects gene transcription. For instance, studies on nitrobenzamide derivatives have shown their ability to suppress the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α at the mRNA level. nih.govbiolscigroup.us

Reporter Gene Assays can be used to monitor the activity of specific transcription factors or signaling pathways. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in reporter gene expression in response to the compound indicate modulation of that pathway.

Flow Cytometry can be used to analyze various cellular parameters, such as cell cycle distribution, apoptosis (e.g., using Annexin V staining), and the expression of cell surface markers.

By employing these cell-based assays, researchers can build a comprehensive understanding of how this compound influences cellular function and behavior.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, key structural features required for activity can be identified.

For this compound, SAR studies could explore modifications at several positions:

The Ethoxy Group: The ethoxy group at the 2-position of the benzamide ring could be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy, butoxy) or with other substituents (e.g., halogens, alkyl groups) to probe the importance of its size, lipophilicity, and electronic properties. Studies on other benzamide derivatives have shown that the nature of the alkoxy group can significantly influence biological activity. nih.gov

The Nitro Group: The position and number of nitro groups on the benzoyl ring are critical. The nitro group is a strong electron-withdrawing group and its presence can significantly impact the electronic properties of the molecule and its interactions with biological targets. nih.gov Analogs could be synthesized with the nitro group at the ortho- or meta-positions, or with multiple nitro groups. Furthermore, the nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to understand the electronic requirements for activity. Some studies on N-substituted benzamide derivatives have indicated that the presence of a nitro group can decrease anti-proliferative activity in certain contexts. nih.gov

The Benzamide Linkage: The amide bond is a key structural feature. Modifications could include altering its orientation or replacing it with other linkers to assess its role in maintaining the correct conformation for target binding.

Substitutions on the Benzene (B151609) Rings: Additional substituents could be introduced on either of the benzene rings to explore their impact on activity. For example, introducing halogen atoms or other functional groups could influence binding affinity and selectivity.

The synthesized analogs would be subjected to the same in vitro assays used to characterize the parent compound. The data generated from these studies would be used to build a comprehensive SAR model, which would guide the design of more potent and selective analogs.

Below is an interactive data table summarizing hypothetical SAR data for analogs of this compound, illustrating how such data would be presented and interpreted.

Compound IDR1 (Position 2)R2 (Position 4')In Vitro Activity (IC50, µM)Notes
Parent -OCH2CH3 -NO2 5.2 Starting compound
Analog 1-OCH3-NO28.1Shorter alkoxy chain decreases activity.
Analog 2-O(CH2)2CH3-NO23.5Longer alkoxy chain increases activity.
Analog 3-OCH2CH3-H> 50Nitro group is essential for activity.
Analog 4-OCH2CH3-CN7.8Cyano group is a poor substitute for nitro.
Analog 5-Cl-NO215.6Ethoxy group is preferred over chloro.
Analog 6-OCH2CH33'-NO212.4Para-nitro substitution is optimal.

Rational Design and Synthesis of Derivatives for Comprehensive SAR Exploration

A systematic exploration of the Structure-Activity Relationship (SAR) for this compound would necessitate the rational design and synthesis of a library of analogues. This process would involve methodical structural modifications to the parent molecule to probe the chemical space around it. The synthesis of the parent compound and its derivatives would likely follow established methods for amide bond formation.

A plausible synthetic route for this compound involves the acylation of 2-ethoxybenzamide (B1671398) with 4-nitrobenzoyl chloride. mdpi.com The requisite precursors are commercially available or can be synthesized through standard procedures. 2-Ethoxybenzoyl chloride can be prepared from 2-ethoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride or phosgene. chemicalbook.com Similarly, 4-nitrobenzoyl chloride is typically synthesized from 4-nitrobenzoic acid. orgsyn.orgnih.gov The final coupling reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane. mdpi.com

To build a library for SAR studies, derivatives would be designed by modifying three key regions of the molecule:

The 2-Ethoxybenzoyl Moiety (Ring A): The ethoxy group at the 2-position can be varied in terms of its size, length, and electronic properties. Analogues could be synthesized with different alkoxy groups (e.g., methoxy, propoxy, isopropoxy) to investigate the impact of steric bulk. The position of this substituent could also be moved around the aromatic ring (e.g., to the 3- or 4-position) to understand its positional importance.

The 4-Nitrobenzoyl Moiety (Ring B): The nitro group is a strong electron-withdrawing group. Its importance can be probed by replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy). The position of the substituent on Ring B could also be varied (ortho, meta, para) to assess its influence on the biological activity.

The Amide Linker: While the amide bond itself is a critical structural feature, its immediate environment could be modified. For instance, N-methylation could be explored to investigate the role of the amide N-H as a hydrogen bond donor.

The synthesis of these derivatives would utilize the corresponding substituted benzoyl chlorides and benzamides, following the general synthetic scheme outlined for the parent compound.

Identification of Key Structural Features Contributing to Desired Biological Profiles

Based on SAR studies of related benzamide and nitrobenzamide series, several structural features can be identified as potentially critical for biological activity.

The Benzamide Core: The central N-benzoylbenzamide scaffold serves as a rigid framework that correctly orients the two aromatic rings. The amide bond itself is a key feature, with the N-H proton and carbonyl oxygen capable of acting as hydrogen bond donors and acceptors, respectively, which is often crucial for binding to biological targets. scispace.com

Substitution on the Benzoyl Rings: The nature and position of substituents on both aromatic rings are critical determinants of activity.

The Nitro Group: In the context of antimicrobial activity, a nitro group, particularly at the 4-position of the benzoyl ring, is often associated with the compound's mechanism of action. ijpbs.comencyclopedia.pub Studies on other nitroaromatic compounds have shown that this group is often essential for their bioactivity. researchgate.net Its electron-withdrawing nature also significantly influences the electronic properties of the entire molecule.

The Ethoxy Group: The 2-ethoxy group on the other benzamide ring likely plays a role in modulating the molecule's physicochemical properties, such as lipophilicity and conformation. Its position at the ortho-position could induce a specific conformational preference in the molecule, which might be favorable for binding to a target. SAR studies on similar scaffolds, like 2-phenoxybenzamides, have shown that substitution at this position can significantly impact biological activity. mdpi.com

Strategies for Rational Design of Enhanced Potency or Selectivity

Building on the inferred SAR, several strategies can be employed for the rational design of derivatives with potentially enhanced potency or selectivity.

Bioisosteric Replacement: Key functional groups can be replaced with their bioisosteres to fine-tune the molecule's properties.

The nitro group could be replaced with other strong electron-withdrawing groups like a cyano (-CN) or a sulfonyl (-SO2R) group to determine if the primary role is electronic or if the nitro group itself is mechanistically essential.

The ether linkage of the ethoxy group could be replaced with a thioether (-SCH2CH3) or a sulfone (-SO2CH2CH3) to explore the impact of different electronic and steric properties at this position.

Homologation and Steric Probing: The alkyl chain of the ethoxy group can be lengthened or branched (e.g., propoxy, isopropoxy, butoxy) to probe the size of a potential binding pocket. This systematic modification of steric bulk can lead to improved van der Waals interactions with a target enzyme or receptor.

Scaffold Hopping and Conformational Constraint: While maintaining the key pharmacophoric elements, the benzamide core could be replaced with other heterocyclic scaffolds to explore new chemical space and potentially improve properties like solubility or metabolic stability. Additionally, introducing conformational constraints, for example, by bridging the two aromatic rings, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Introduction of Additional Functional Groups: Based on a hypothetical binding model, additional functional groups that can form specific interactions (e.g., hydrogen bonds, ionic interactions) with a target could be introduced. For instance, adding hydroxyl or amino groups to accessible positions on the aromatic rings could lead to new, favorable interactions and increased potency.

By employing these rational design strategies, a second generation of derivatives could be developed with the aim of optimizing the biological activity profile of the this compound scaffold.

Chemical Reactivity, Degradation Pathways, and Derivatization of 2 Ethoxy N 4 Nitrobenzoyl Benzamide

Hydrolytic Stability and Degradation Kinetics under Varied Conditions

No specific studies on the hydrolytic stability and degradation kinetics of 2-Ethoxy-N-(4-nitrobenzoyl)benzamide were found. In general, the amide bond in benzamide (B126) derivatives can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. The rate of this hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts. However, without experimental data for this specific compound, any discussion remains speculative.

Photochemical Reactivity and Exploration of Light-Induced Degradation Pathways

There is no available research on the photochemical reactivity or light-induced degradation pathways of this compound. Nitroaromatic compounds can exhibit photochemical reactivity, often involving the nitro group. Potential degradation pathways could involve photoreduction of the nitro group or cleavage of the amide bond, but this has not been experimentally verified for this molecule.

Redox Chemistry of the Nitro Group and its Implications for this compound Transformation

Specific data on the redox chemistry of the nitro group in this compound is not available. The nitro group is a well-known electron-withdrawing group and can undergo reduction to form nitroso, hydroxylamino, and amino functionalities. These transformations are typically achieved using chemical reducing agents or through electrochemical methods. The specific redox potential and the nature of the resulting products for this compound have not been reported.

Functional Group Interconversions and Derivatization Strategies for Structural Modification

While general strategies for the derivatization of benzamides and nitro compounds are well-established, there are no published examples of functional group interconversions or specific derivatization strategies for this compound. Such modifications could theoretically target the ethoxy group, the aromatic rings, the amide linkage, or the nitro group to synthesize new analogues with potentially different properties.

Co-crystallization and Supramolecular Assembly Studies Involving this compound

No studies on the co-crystallization or supramolecular assembly of this compound have been reported in the scientific literature. The presence of hydrogen bond donors and acceptors in the molecule, such as the amide N-H and the carbonyl and nitro oxygens, suggests its potential to form co-crystals and other supramolecular structures with suitable partner molecules. However, no such assemblies have been experimentally realized or characterized.

Advanced Applications and Future Research Directions for 2 Ethoxy N 4 Nitrobenzoyl Benzamide

Utilization as a Building Block in Complex Organic Synthesis

The structure of 2-Ethoxy-N-(4-nitrobenzoyl)benzamide makes it a versatile scaffold for the synthesis of more complex organic molecules. The amide bond, while generally stable, can be cleaved under specific hydrolytic conditions (acidic or basic) to yield 2-ethoxybenzoic acid and 4-nitrobenzamide (B147303), or their respective derivatives. This allows the two aromatic rings to be used as separate synthons in a divergent synthesis strategy.

Furthermore, the aromatic rings themselves are amenable to a variety of electrophilic and nucleophilic substitution reactions. The ethoxy group on the first ring is an ortho-, para-directing activator, while the nitro group on the second ring is a meta-directing deactivator for electrophilic aromatic substitution. Conversely, the nitro group strongly activates its aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of the nitro group or other suitable leaving groups on that ring.

The nitro group can also be readily reduced to an amine, which can then be diazotized to introduce a wide range of other functional groups. This versatility makes this compound a potentially valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
Amide Bond CleavageAcid or base hydrolysis2-ethoxybenzoic acid and 4-nitroaniline
NitrationHNO3/H2SO4Dinitro derivatives on the ethoxy-substituted ring
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., alkoxides, amines)Substitution of the nitro group
Nitro Group ReductionCatalytic hydrogenation (e.g., H2, Pd/C)2-Ethoxy-N-(4-aminobenzoyl)benzamide

Potential in Materials Science: Exploration of Self-Assembly and Polymer Chemistry Applications

The presence of both electron-donating (ethoxy) and electron-accepting (nitro) groups, along with the polar amide linkage, suggests that this compound could exhibit interesting properties in materials science. The molecule has the potential to participate in non-covalent interactions such as hydrogen bonding (via the amide N-H), dipole-dipole interactions, and π-π stacking, which are crucial for self-assembly processes.

In the realm of polymer chemistry, this compound could be functionalized to act as a monomer. For instance, reduction of the nitro group to an amine, followed by conversion of the ethoxybenzoic acid part to an acid chloride, would create a bifunctional monomer suitable for polymerization into polyamides. The resulting polymers could possess unique thermal and mechanical properties due to the rigid aromatic backbone and the potential for inter-chain hydrogen bonding. The presence of the nitro group in the parent molecule also opens avenues for its use in the development of energetic polymers or materials with high refractive indices.

Table 2: Potential Materials Science Applications

Application AreaRelevant Molecular FeaturesPotential Properties of Resulting Material
Crystal EngineeringHydrogen bonding, π-π stackingNovel crystalline polymorphs with specific optical or electronic properties
Liquid CrystalsRod-like molecular shape, polar groupsThermotropic or lyotropic liquid crystalline phases
Polymer SynthesisFunctionalizable aromatic ringsPolyamides with high thermal stability and specific solubility characteristics

Application as a Chemical Probe for Elucidating Specific Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.netfrontiersin.org The benzamide (B126) scaffold is present in many biologically active compounds, and the nitroaromatic group is a known pharmacophore that can be metabolically reduced in hypoxic environments, such as those found in solid tumors. mdpi.com This suggests that this compound could be developed into a chemical probe.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to either of the aromatic rings, the molecule could be used to track its distribution in cells or tissues. The nitro group could also serve as a trigger for activation; for example, its reduction under hypoxic conditions could lead to the release of a caged fluorescent molecule, allowing for the specific imaging of hypoxic cells. Furthermore, if the compound is found to bind to a specific protein, it could be used as a starting point for the development of affinity-based probes to identify and isolate its binding partners.

Table 3: Conceptual Design of Chemical Probes based on this compound

Probe TypeDesign StrategyPotential Biological Application
Fluorescent ProbeCovalent attachment of a fluorophoreCellular imaging and localization studies
Hypoxia-Activated ProbeReduction of the nitro group to release a reporterImaging of hypoxic tissues (e.g., tumors)
Affinity-Based ProbeImmobilization on a solid supportIdentification of protein binding partners

Development of Novel Analytical Methods Utilizing or Sensitive to this compound

The nitroaromatic functionality of this compound makes it readily detectable by several analytical techniques. cdc.govacs.org For instance, it can be easily reduced at a mercury or carbon electrode, making it suitable for detection by electrochemical methods such as polarography and cyclic voltammetry. The presence of chromophoric aromatic rings and the nitro group also allows for sensitive detection using UV-Vis spectroscopy. acs.org

Furthermore, the compound itself could be used as a standard in the development of new analytical methods for the detection of other nitroaromatic compounds, which are important environmental pollutants. nih.gov For example, it could be used to optimize separation conditions in high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods. nih.gov Its distinct mass fragmentation pattern would also make it a useful reference compound in mass spectrometry-based detection methods. acs.org

Table 4: Analytical Techniques for the Detection and Quantification of this compound

Analytical MethodPrinciple of DetectionPotential Sensitivity
HPLC with UV DetectionUV absorbance of the aromatic rings and nitro groupLow ppm to high ppb
Gas Chromatography-Mass Spectrometry (GC-MS)Mass-to-charge ratio of molecular ion and fragmentsHigh ppb to low ppt
Electrochemical Methods (e.g., Cyclic Voltammetry)Reduction of the nitro group at an electrode surfaceSub-ppm to ppb range
Surface-Enhanced Raman Scattering (SERS)Vibrational spectroscopy enhanced by a nanostructured metallic surfaceTrace detection

Conceptual Framework for Exploring Broader Pre-clinical Therapeutic Potential (excluding human clinical trials)

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.net The nitro group can also contribute to biological activity, and some nitroaromatic compounds have been investigated as potential therapeutic agents. mdpi.comnih.gov Therefore, it is conceivable that this compound and its derivatives could possess therapeutic potential.

A conceptual framework for exploring this potential would involve a series of in vitro and in vivo pre-clinical studies. Initial in vitro screening could assess the compound's cytotoxicity against a panel of cancer cell lines, as well as its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenases. Based on these initial findings, further studies could explore the mechanism of action, for example, by investigating its effects on cell cycle progression, apoptosis, or specific signaling pathways.

In vivo studies in animal models of disease (e.g., rodent models of cancer or inflammation) would then be necessary to evaluate the compound's efficacy and to establish a preliminary pharmacokinetic profile. It is important to note that the presence of the nitro group may also be associated with toxicity, and therefore, careful toxicological evaluation would be a critical component of any pre-clinical investigation. mdpi.com

Table 5: Conceptual Pre-clinical Evaluation Framework

StageType of StudyKey Parameters to be Assessed
In Vitro Cell-based assaysCytotoxicity, anti-proliferative activity, enzyme inhibition
Mechanistic studiesCell cycle analysis, apoptosis assays, Western blotting
In Vivo Animal models of diseaseEfficacy, tumor growth inhibition, reduction of inflammatory markers
Pharmacokinetic studiesAbsorption, distribution, metabolism, and excretion (ADME)
Preliminary toxicologyAcute and sub-chronic toxicity studies

Q & A

Q. Yield Optimization :

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance nitro group reduction in intermediate steps .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

How can spectroscopic and crystallographic methods characterize this compound?

Q. Basic

  • NMR : ¹H and ¹³C NMR identify ethoxy (-OCH₂CH₃), nitro (-NO₂), and amide (-CONH-) groups. Aromatic protons appear as multiplet signals at δ 7.0–8.5 ppm .
  • IR : Key peaks include ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) confirms bond lengths, angles, and molecular packing. For example, the nitro group exhibits a planar geometry with the benzene ring .

What computational strategies predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., M. tuberculosis TRPS). Focus on hydrogen bonding with the nitro and amide groups .
  • MD simulations : GROMACS or AMBER assess binding stability via RMSD (<2 Å) and RMSF analyses over 100 ns trajectories. Simulations reveal stable interactions in the binding pocket .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies, with ΔG < -30 kJ/mol indicating strong affinity .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay standardization : Compare in vitro (MIC values) and in vivo (e.g., murine TB models) protocols. For example, 100% growth inhibition at 25 μg/mL in M. tuberculosis H37Rv requires validation via CFU counts .
  • Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .
  • Dose-response curves : EC₅₀ values should correlate across independent labs (e.g., ±10% variation) .

What experimental designs elucidate structure-activity relationships (SAR)?

Q. Advanced

Analog synthesis : Introduce substituents (e.g., -F, -CF₃) at the benzamide or ethoxy group .

Biological testing : Screen analogs for IC₅₀ against target enzymes (e.g., IC₅₀ < 10 μM indicates potency).

Statistical analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .

How does polymorphism affect pharmacological properties, and how is it analyzed?

Q. Advanced

  • Impact : Polymorphs (e.g., orthorhombic vs. monoclinic) differ in solubility and bioavailability. For instance, Form I may have 2× higher aqueous solubility than Form II .
  • Analysis :
    • PXRD : Distinct peaks at 2θ = 12.5° and 15.3° differentiate polymorphs.
    • DSC : Endothermic peaks (e.g., 180°C vs. 190°C) indicate thermal stability variations .

What methodologies confirm compound stability under physiological conditions?

Q. Advanced

  • Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 24h) and monitor degradation via HPLC. <5% degradation indicates gastric stability .
  • Plasma stability : Incubate with rat plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS .

How are crystallographic data discrepancies addressed during refinement?

Q. Advanced

  • SHELX refinement : Apply TWIN and BASF commands for twinned crystals. R-factor convergence to <0.05 ensures accuracy .
  • Disorder modeling : Use PART instructions to resolve overlapping electron densities (e.g., ethoxy group rotamers) .

What strategies optimize large-scale synthesis for preclinical studies?

Q. Advanced

  • Flow reactors : Continuous synthesis reduces batch variability (residence time: 30 min, 60°C) .
  • High-throughput screening : Test 96 solvent/base combinations to maximize yield (e.g., DMF + K₂CO₃ achieves 85% yield) .

How are reaction mechanisms validated for key synthetic steps?

Q. Advanced

  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways in amide bond formation .
  • Kinetic studies : Monitor intermediate concentrations via in-situ IR (e.g., nitrobenzoyl chloride consumption rate = 0.12 min⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.